2-Aminopyrimidine-5-carbonitrile
Overview
Description
2-Aminopyrimidine-5-carbonitrile, also known as 2-amino-5-cyanopyrrole, is an organic compound . Its molecular formula is C4H3N3 and its structure contains a pyrimidine ring and a nitrile group . It is a colorless to yellowish solid, soluble in water and most organic solvents .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved by the condensation of 4- (4-fluorophenyl/4-bromophenyl/isobutyl)-1,6-dihydro-1-methyl-2- (methylthio)-6-oxopyrimidine-5-carbonitrile with different aromatic amines using ethanol as solvent . Three different aldehydes were used in the synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring and a nitrile group . The InChI code is 1S/C5H4N4/c6-1-4-2-8-5 (7)9-3-4/h2-3H, (H2,7,8,9) and the InChI key is SEUSFEKWVIFWTN-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 120.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The topological polar surface area is 75.6 Ų . The exact mass is 120.043596145 g/mol and the monoisotopic mass is 120.043596145 g/mol . The complexity is 127 .
Scientific Research Applications
Eco-friendly Synthesis Methods
Chitosan as a Catalyst : A study by Siddiqui et al. (2014) demonstrated the use of chitosan, a natural polymer, as an efficient and renewable catalyst for synthesizing 2-aminopyrimidine-5-carbonitrile derivatives. This method is notable for its eco-friendliness, operating under mild conditions and yielding products efficiently, representing a step forward in sustainable chemistry practices Siddiqui et al., 2014.
Novel Compound Synthesis
Bioassay Studies : Lavanya et al. (2010) conducted synthesis and bioassay studies of substituted-N-(5-cyanopyrimidin-4yl)benzamides derived from 4-Aminopyrimidine-5-carbonitrile. These compounds were evaluated for antimicrobial and antioxidant activities, showcasing the potential of 2-aminopyrimidine derivatives in developing new therapeutic agents Lavanya et al., 2010.
Triazolo[1,5-a]pyrimidine Derivatives : Ranjbar‐Karimi et al. (2010) explored the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This work illustrates the versatility of this compound in constructing complex heterocyclic structures, which could have various scientific and pharmaceutical applications Ranjbar‐Karimi et al., 2010.
Antimicrobial and Antioxidant Activities
Pyrazolo[3,4-d]pyrimidine Derivatives : A study by Rostamizadeh et al. (2013) focused on synthesizing 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, demonstrating their application in producing compounds with evaluated antibacterial activity. Such research highlights the potential of this compound derivatives in developing new antimicrobial agents Rostamizadeh et al., 2013.
Green Chemistry and Microwave-Assisted Synthesis
Microwave-Assisted Synthesis : Karati et al. (2022) developed a microwave-assisted synthesis method for Schiff base congeners of pyrimidine nuclei, utilizing this compound. This approach emphasizes the role of green chemistry in synthesizing novel compounds, offering an efficient, eco-friendly alternative to traditional methods Karati et al., 2022.
Safety and Hazards
2-Aminopyrimidine-5-carbonitrile is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Future Directions
One of the future directions for 2-Aminopyrimidine-5-carbonitrile is in the field of solar cells. Quantum chemistry calculations of energies, geometries, electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer this compound were studied based on ab initio HF and Density Functional Theory (DFT) using the hybrid functionals B3LYP . The study suggests that this compound could be used as a dye sensitizer in solar cells .
Mechanism of Action
Target of Action
2-Aminopyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It has been identified as a key target in various cancers, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . Additionally, it has been suggested that this compound may inhibit the methionine biosynthesis pathway .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and no P-gp substrate activity . Its lipophilicity (Log Po/w) ranges from -0.43 to 0.81, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines . For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .
Biochemical Analysis
Biochemical Properties
2-Aminopyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of pyrimidine-5-carbonitrile derivatives, which are known to inhibit the epidermal growth factor receptor (EGFR) . The nature of these interactions involves the compound mimicking ATP, thereby inhibiting the tyrosine kinase activity of EGFR .
Cellular Effects
The cellular effects of this compound are primarily observed through its derivatives. These derivatives have shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . They influence cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGFR. As an ATP mimicking tyrosine kinase inhibitor, it binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity . This results in changes in gene expression and cellular signaling pathways, leading to the observed cytotoxic effects .
Temporal Effects in Laboratory Settings
Its derivatives have been observed to induce cell cycle arrest and apoptosis over time .
Properties
IUPAC Name |
2-aminopyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSFEKWVIFWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396795 | |
Record name | 2-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-48-6 | |
Record name | 2-Amino-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the advantages of using chitosan as a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives?
A1: Chitosan, a naturally occurring biopolymer, offers several advantages as a catalyst in synthesizing this compound derivatives [, ]. Firstly, it functions efficiently without any post-modification, utilizing its active –NH2 and –OH groups for catalysis [, ]. This eliminates the need for complex and potentially costly modification procedures. Secondly, chitosan promotes the reaction under mild conditions (85 °C) in the absence of solvent [, ], contributing to a greener and more sustainable approach. Finally, chitosan can be reused [, ], making it a cost-effective and environmentally friendly catalyst.
Q2: What is the general synthetic approach for preparing diverse this compound derivatives?
A2: A versatile method for synthesizing a library of diverse this compound derivatives involves a three-component reaction []. This reaction typically combines a guanidine, an aldehyde, and a cyanoketone, followed by spontaneous aromatization to yield the final product []. This strategy allows for the incorporation of various substituents into the this compound scaffold, enabling the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties.
Q3: Have there been any computational studies on this compound, and what is their significance?
A3: Yes, quantum chemistry calculations have been performed on this compound to evaluate its potential as a dye sensitizer for solar cells []. These studies provide insights into the electronic structure and properties of the compound, which are crucial for understanding its behavior in photovoltaic devices. Computational modeling can guide the development of more efficient dye sensitizers for solar energy conversion.
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